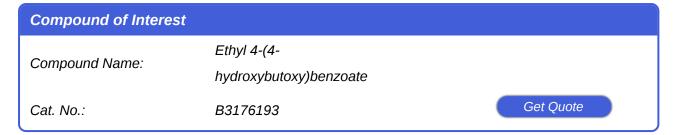


Spectroscopic Data of Ethyl 4-(4-hydroxybutoxy)benzoate: A Technical Guide

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Introduction

Ethyl 4-(4-hydroxybutoxy)benzoate is a chemical compound for which detailed spectroscopic data is not readily available in public databases. This guide provides a predicted analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the known spectroscopic behavior of its constituent functional groups and analogous molecules. Additionally, it outlines the general experimental protocols for acquiring such data, intended for researchers and professionals in drug development and chemical analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Ethyl 4-(4-hydroxybutoxy)benzoate**. These predictions are derived from established principles of spectroscopy and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data



| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|-------------------------|--------------|-------------|--|
| ~8.00 | Doublet | 2H | Aromatic protons ortho to the ester group |
| ~6.95 | Doublet | 2H | Aromatic protons meta to the ester group |
| 4.35 | Quartet | 2H | -OCH₂CH₃ (ethyl ester) |
| 4.10 | Triplet | 2H | Ar-OCH ₂ - (butoxy chain) |
| 3.70 | Triplet | 2H | -CH₂OH (butoxy chain) |
| ~1.90 | Multiplet | 2H | Ar-O-CH ₂ CH ₂ - (butoxy chain) |
| ~1.75 | Multiplet | 2H | -CH ₂ CH ₂ OH (butoxy chain) |
| 1.38 | Triplet | 3H | -OCH₂CH₃ (ethyl ester) |
| (variable) | Singlet | 1H | -ОН |

Table 2: Predicted ¹³C NMR Spectroscopic Data



| Chemical Shift (δ, ppm) | Assignment |
|-------------------------|---|
| ~166.5 | C=O (ester) |
| ~163.0 | Aromatic C-O |
| ~131.5 | Aromatic CH (ortho to ester) |
| ~122.0 | Aromatic C (ipso to ester) |
| ~114.5 | Aromatic CH (meta to ester) |
| ~68.0 | Ar-OCH ₂ - (butoxy chain) |
| ~62.5 | -CH₂OH (butoxy chain) |
| ~60.5 | -OCH₂CH₃ (ethyl ester) |
| ~29.0 | Ar-O-CH ₂ CH ₂ - (butoxy chain) |
| ~25.5 | -CH ₂ CH ₂ OH (butoxy chain) |
| ~14.5 | -OCH₂CH₃ (ethyl ester) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|---------------------------------|
| 3500-3200 | Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2960-2850 | Medium-Strong | Aliphatic C-H stretch |
| ~1715 | Strong | C=O stretch (ester) |
| ~1605, ~1510 | Medium-Strong | Aromatic C=C stretch |
| ~1275 | Strong | Aryl-O stretch (ester) |
| ~1100 | Strong | C-O stretch (alcohol and ether) |

Table 4: Predicted Mass Spectrometry (MS) Data



| m/z | Interpretation |
|-----|--|
| 238 | [M] ⁺ , Molecular ion |
| 221 | [M - OH]+ |
| 193 | [M - OCH ₂ CH ₃] ⁺ |
| 165 | [M - C ₄ H ₈ OH] ⁺ |
| 138 | [HO-Ar-COOH]+ |
| 121 | [HO-Ar-C=O]+ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a novel compound like **Ethyl 4-(4-hydroxybutoxy)benzoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-25 mg of the purified solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[1][2] Ensure the sample is fully dissolved; vortexing or gentle sonication can be used to aid dissolution.[1]
- Instrument Setup: Insert the NMR tube into the spectrometer.[3] The instrument is then tuned to the appropriate frequencies for the nuclei being observed (e.g., ¹H, ¹³C).[1]
- Data Acquisition:
 - Locking: The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability.[1]
 - Shimming: The magnetic field homogeneity is optimized by a process called shimming to obtain sharp spectral lines.[1]
 - Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded.[1] The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.[1]



• Data Processing: The raw FID data is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid Samples (KBr Pellet): Grind a small amount of the solid sample with potassium bromide (KBr) powder and press it into a thin, transparent pellet.
 - Solid Samples (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[4]
 - Liquid/Solution Samples: A thin film of a liquid sample can be placed between two salt plates (e.g., NaCl or KBr), or a solution can be analyzed in a suitable IR-transparent cell.
 [5]
- Background Spectrum: A background spectrum of the empty sample holder (or pure solvent) is recorded.[6] This is necessary to subtract the absorbance of the atmosphere (CO₂, H₂O) and the sample holder/solvent from the sample spectrum.
- Sample Spectrum: The prepared sample is placed in the IR beam path, and the spectrum is recorded.[4][7]
- Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer. For a relatively volatile and thermally stable compound, direct insertion or infusion may be used.[8]
- Ionization: The sample molecules are ionized. Common ionization techniques include:
 - Electron Ionization (EI): The sample is bombarded with a high-energy electron beam,
 which typically causes extensive fragmentation.[8]

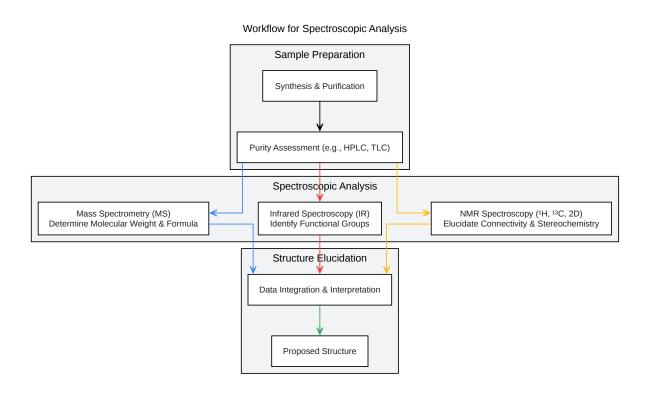


- Electrospray Ionization (ESI): A solution of the sample is sprayed into the mass spectrometer, producing protonated or deprotonated molecular ions with minimal fragmentation.
- Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar compounds, this technique ionizes the sample through gas-phase ion-molecule reactions.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio
 by a mass analyzer (e.g., quadrupole, time-of-flight, ion trap).[8][10]
- Detection: The separated ions are detected, and their abundance is recorded.[11]
- Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus the m/z ratio.[8]

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a new chemical entity.





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Caption: Workflow for the spectroscopic analysis of a new chemical compound.

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